PEG Chain Length: THP-PEG13-Boc vs. THP-PEG8-Boc — End-to-End Distance and Solubility Comparison
THP-PEG13-Boc contains a 13-unit PEG spacer, whereas the common analog THP-PEG8-Boc contains an 8-unit PEG spacer. Longer PEG chains increase the maximum end-to-end distance between conjugated ligands and enhance aqueous solubility. The 13-unit chain of THP-PEG13-Boc provides approximately 1.6-fold greater maximum reach compared to the 8-unit chain of THP-PEG8-Boc, enabling spanning of larger inter-ligand distances in the ternary complex [1]. This extended reach is critical when the E3 ligase binding pocket and the target protein binding pocket are separated by distances exceeding 3 nm, a scenario frequently encountered in crystallographically characterized PROTAC targets [1]. Additionally, each incremental ethylene glycol unit contributes additively to the overall hydrophilicity of the linker; the additional five ethylene glycol units in THP-PEG13-Boc relative to THP-PEG8-Boc translate to a measurably higher predicted aqueous solubility profile [2].
| Evidence Dimension | PEG chain length (ethylene glycol units) and corresponding end-to-end distance / solubility contribution |
|---|---|
| Target Compound Data | 13 ethylene glycol units (THP-PEG13-Boc); estimated maximum end-to-end distance approximately proportional to 13 × monomer length |
| Comparator Or Baseline | 8 ethylene glycol units (THP-PEG8-Boc); estimated maximum end-to-end distance approximately proportional to 8 × monomer length |
| Quantified Difference | THP-PEG13-Boc provides approximately 62.5% greater PEG chain length and correspondingly greater maximum reach relative to THP-PEG8-Boc (13 vs. 8 units). |
| Conditions | Comparative analysis based on molecular structure and class-level understanding of PEG linker properties in PROTAC design; no direct experimental head-to-head comparison data available for these specific compounds. |
Why This Matters
For scientific procurement, the selection of PEG13 over PEG8 directly impacts the conformational space accessible to the PROTAC molecule, affecting ternary complex formation probability and ultimately degradation efficiency.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved from https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html. View Source
- [2] Sinopeg. How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? Retrieved from https://www.sinopeg.com/how-does-monodisperse-polyethylene-glycol-enhance-the-performance-of-protac-drugs.html. View Source
